N-(2-methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide
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Overview
Description
N-(2-methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide is an organic compound characterized by its sulfonamide functional group attached to a benzene ring substituted with four methyl groups and a 2-methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide, followed by the reaction with 2-methoxyethylamine under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide involves its interaction with biological targets through its sulfonamide group. This group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(2-methoxyethyl)acrylamide: A thermoresponsive polymer with similar structural motifs.
N,N-bis(2-methoxyethyl)acrylamide: Another compound with similar functional groups used in polymer chemistry.
Uniqueness: N-(2-methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide is unique due to its specific combination of a sulfonamide group with a highly substituted benzene ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Biological Activity
N-(2-methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide is a sulfonamide compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure characterized by a sulfonamide group attached to a tetramethyl-substituted benzene ring. The presence of the methoxyethyl group enhances its solubility and biological activity.
Antimicrobial Activity
Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacteria and fungi.
- Mechanism of Action : Sulfonamides act by inhibiting the bacterial enzyme dihydropteroate synthase, crucial for folate synthesis. This inhibition leads to a decrease in nucleic acid synthesis and ultimately bacterial cell death.
Antiproliferative Effects
This compound has demonstrated antiproliferative effects in various cancer cell lines.
- Case Study Findings :
- In vitro studies showed that the compound inhibited the proliferation of HeLa (cervical cancer) and A549 (lung cancer) cell lines with IC50 values indicating significant potency.
- The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.
Anti-inflammatory Properties
Sulfonamides have been noted for their anti-inflammatory effects. This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Research Insights :
- In animal models of inflammation, administration of this compound resulted in reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
N-(2-methoxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-9-8-10(2)12(4)13(11(9)3)18(15,16)14-6-7-17-5/h8,14H,6-7H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELJXRNNMIKDEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCOC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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